molecular formula C16H17N5OS2 B3157773 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide CAS No. 852408-82-3

2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide

Cat. No.: B3157773
CAS No.: 852408-82-3
M. Wt: 359.5 g/mol
InChI Key: YJGBIQZHRFJUOA-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide is a complex organic compound that features a combination of piperidine, thiophene, thiazole, and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the piperidine moiety: This can be done via nucleophilic substitution or reductive amination.

    Formation of the carbohydrazide group: This step typically involves the reaction of a hydrazine derivative with a carboxylic acid or ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine rings.

    Reduction: Reduction reactions could target the nitrogens in the piperidine or carbohydrazide groups.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against certain biological targets.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxamide
  • 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylate

Uniqueness

The unique combination of functional groups in 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. Detailed comparative studies would be necessary to highlight these differences.

Properties

IUPAC Name

2-piperidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c17-20-15(22)10-9-11(12-5-4-8-23-12)18-14-13(10)24-16(19-14)21-6-2-1-3-7-21/h4-5,8-9H,1-3,6-7,17H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGBIQZHRFJUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide
Reactant of Route 2
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide
Reactant of Route 3
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide
Reactant of Route 4
Reactant of Route 4
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide
Reactant of Route 5
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide
Reactant of Route 6
Reactant of Route 6
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carbohydrazide

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